Cas no 2229640-59-7 (ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate)

ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate
- EN300-1733517
- 2229640-59-7
-
- インチ: 1S/C12H22N2O2/c1-3-16-12(15)14-8-6-11(7-9-14)5-4-10(2)13/h4-5,10-11H,3,6-9,13H2,1-2H3/b5-4+
- InChIKey: VGXTVXCFVUMUDJ-SNAWJCMRSA-N
- ほほえんだ: O(CC)C(N1CCC(/C=C/C(C)N)CC1)=O
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.6Ų
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733517-0.5g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1733517-1.0g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1733517-0.05g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1733517-5g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1733517-0.1g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1733517-10.0g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1733517-5.0g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1733517-1g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1733517-0.25g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1733517-2.5g |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate |
2229640-59-7 | 2.5g |
$2548.0 | 2023-09-20 |
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate (CAS No. 2229640-59-7)
Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate, a compound with the chemical identifier CAS No. 2229640-59-7, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate incorporates a piperidine ring, a moiety well-documented for its role in enhancing the bioavailability and pharmacological properties of various pharmaceuticals.
The piperidine ring in this compound is linked to a 3-aminobut-1-enyl side chain, which introduces a high degree of flexibility and reactivity. This structural feature is particularly intriguing from a chemical biology perspective, as it allows for diverse interactions with biological targets. The presence of an amine group within the side chain further enhances the compound's potential as a pharmacophore, enabling it to engage with a wide range of enzymes and receptors.
Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. Piperidine derivatives, in particular, have been extensively studied for their ability to modulate central nervous system (CNS) activity. The compound ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate is no exception, showing promise in preclinical studies as a potential candidate for treating neurological disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, are employed to construct the complex molecular framework efficiently. The synthesis process also emphasizes green chemistry principles, aiming to minimize waste and maximize sustainability.
In terms of pharmacological activity, ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate exhibits notable interactions with certain neurotransmitter receptors. Studies have indicated that this compound may have a significant impact on dopamine and serotonin pathways, which are crucial for regulating mood, cognition, and motor function. These findings make it an attractive candidate for further investigation in the treatment of conditions such as depression, anxiety, and Parkinson's disease.
The potential therapeutic applications of this compound are further supported by its favorable pharmacokinetic properties. Preliminary studies suggest that it has a reasonable bioavailability and metabolic stability, which are essential characteristics for any drug candidate. Additionally, the compound demonstrates good solubility in both aqueous and lipid environments, facilitating its formulation into various dosage forms.
From an industrial perspective, the production of ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate is being optimized for scalability and cost-effectiveness. Collaborative efforts between academic researchers and pharmaceutical companies are underway to develop efficient synthetic routes that can be easily adapted for large-scale manufacturing. These efforts are critical in ensuring that promising compounds like this one can be translated into viable therapeutics that reach patients in need.
The role of computational chemistry in the development of this compound cannot be overstated. Advanced computational methods are being used to predict the biological activity and optimize the molecular structure for better efficacy. These computational tools help researchers identify potential lead compounds more rapidly and guide experimental design more effectively.
The regulatory landscape for new drug development also plays a crucial role in the progression of compounds like ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate. Compliance with stringent guidelines set forth by regulatory agencies ensures that only safe and effective drugs reach the market. Researchers are working diligently to gather comprehensive data on the safety and efficacy of this compound to support its eventual approval by regulatory bodies.
In conclusion, Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate (CAS No. 2229640-59-7) represents a promising advancement in medicinal chemistry with significant potential for therapeutic applications. Its complex structure, favorable pharmacological properties, and ongoing research efforts position it as a compelling candidate for further development. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make meaningful contributions to the field of healthcare.
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